Ethyl 8-methyl-4-[(2-phenylethyl)amino]quinoline-3-carboxylate
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Overview
Description
Ethyl 8-methyl-4-[(2-phenylethyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-methyl-4-[(2-phenylethyl)amino]quinoline-3-carboxylate typically involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of a silver salt of heteropoly acid, such as silver phosphotungstate (Ag3PW12O40). The reaction proceeds under reflux conditions to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methyl-4-[(2-phenylethyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoline ring to its dihydroquinoline form.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated, nitrated, or other substituted quinoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in the treatment of infectious diseases.
Industry: Utilized in the development of materials with specific electronic and photophysical properties .
Mechanism of Action
The mechanism of action of Ethyl 8-methyl-4-[(2-phenylethyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit key enzymes involved in cellular metabolism, further contributing to its biological effects .
Comparison with Similar Compounds
Ethyl 8-methyl-4-[(2-phenylethyl)amino]quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinoline N-oxides: Studied for their antimicrobial properties.
Dihydroquinoline derivatives: Explored for their potential as antioxidants and anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Biological Activity
Ethyl 8-methyl-4-[(2-phenylethyl)amino]quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which is known for its diverse pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
This compound features a quinoline core with various substituents that influence its biological activity. The presence of the phenylethylamine moiety is particularly significant in modulating its interaction with biological targets.
The primary mechanism of action for this compound involves its ability to interact with specific enzymes and receptors. Research indicates that it may inhibit certain kinases involved in cell proliferation and survival pathways, leading to potential anti-cancer effects. For instance, studies have shown that quinoline derivatives can inhibit the activity of protein kinases, which are crucial in cancer cell signaling pathways .
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (breast) | 25.72 ± 3.95 | Induces apoptosis |
U87 (glioblastoma) | 45.2 ± 13.0 | Significant cytotoxicity |
PC3 (prostate) | 40.1 ± 7.9 | Effective in inhibiting cell growth |
These results indicate that this compound has a promising profile as an anticancer agent, particularly due to its ability to induce apoptosis in cancer cells.
Other Biological Activities
In addition to its anticancer properties, this compound has been evaluated for other biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that quinoline derivatives can exhibit antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Some research indicates potential anti-inflammatory activity, likely through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : The phenylethylamine component may contribute to neuroprotective effects, although further studies are required to substantiate these claims.
Case Studies and Research Findings
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on MCF Cell Lines : A study demonstrated that treatment with this compound significantly reduced tumor growth in MCF cell line models, suggesting a strong anticancer effect through apoptosis induction .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, indicating its potential for therapeutic application in cancer treatment .
Properties
IUPAC Name |
ethyl 8-methyl-4-(2-phenylethylamino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-25-21(24)18-14-23-19-15(2)8-7-11-17(19)20(18)22-13-12-16-9-5-4-6-10-16/h4-11,14H,3,12-13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGVBWFXTSLDNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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